molecular formula F4Lu2+2 B12436827 Dilutetium(3+) tetrafluoride

Dilutetium(3+) tetrafluoride

Cat. No.: B12436827
M. Wt: 425.927 g/mol
InChI Key: YQBPJLTWDWVBNL-UHFFFAOYSA-J
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Description

Dilutetium(3+) tetrafluoride is a chemical compound composed of lutetium, a rare earth element, and fluorine It is represented by the chemical formula LuF₄

Properties

Molecular Formula

F4Lu2+2

Molecular Weight

425.927 g/mol

IUPAC Name

lutetium(3+);tetrafluoride

InChI

InChI=1S/4FH.2Lu/h4*1H;;/q;;;;2*+3/p-4

InChI Key

YQBPJLTWDWVBNL-UHFFFAOYSA-J

Canonical SMILES

[F-].[F-].[F-].[F-].[Lu+3].[Lu+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dilutetium(3+) tetrafluoride can be synthesized through several methods. One common approach involves the reaction of lutetium oxide (Lu₂O₃) with hydrofluoric acid (HF) under controlled conditions. The reaction typically proceeds as follows:

Lu2O3+6HF2LuF3+3H2O\text{Lu}_2\text{O}_3 + 6\text{HF} \rightarrow 2\text{LuF}_3 + 3\text{H}_2\text{O} Lu2​O3​+6HF→2LuF3​+3H2​O

Another method involves the direct fluorination of lutetium metal with elemental fluorine (F₂) at elevated temperatures:

2Lu+3F22LuF3\text{2Lu} + 3\text{F}_2 \rightarrow 2\text{LuF}_3 2Lu+3F2​→2LuF3​

Industrial Production Methods: Industrial production of this compound often employs the direct fluorination method due to its efficiency and scalability. The process involves passing fluorine gas over lutetium metal in a high-temperature reactor, ensuring complete conversion to the desired product.

Chemical Reactions Analysis

Types of Reactions: Dilutetium(3+) tetrafluoride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state compounds or elemental lutetium.

    Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as oxygen (O₂) or chlorine (Cl₂) at high temperatures.

    Reduction: Reducing agents like hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).

    Substitution: Ligands such as chloride (Cl⁻) or bromide (Br⁻) in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Higher oxidation state fluorides or oxides.

    Reduction: Lower oxidation state fluorides or elemental lutetium.

    Substitution: Mixed halides or other lutetium compounds.

Scientific Research Applications

Dilutetium(3+) tetrafluoride has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential in targeted radiotherapy due to the radioactive isotopes of lutetium.

    Industry: Utilized in the production of specialized optical materials and as a component in high-performance ceramics.

Mechanism of Action

The mechanism of action of dilutetium(3+) tetrafluoride depends on its application. In radiotherapy, for example, the radioactive isotopes of lutetium emit beta particles that damage cancer cells. The compound targets specific molecular pathways, such as somatostatin receptors, to deliver the therapeutic radiation directly to the tumor cells.

Comparison with Similar Compounds

  • Lutetium(3+) trifluoride (LuF₃)
  • Lutetium(3+) chloride (LuCl₃)
  • Lutetium(3+) bromide (LuBr₃)

Comparison: Dilutetium(3+) tetrafluoride is unique due to its specific stoichiometry and the presence of four fluorine atoms. This gives it distinct chemical and physical properties compared to other lutetium halides. For example, it may exhibit different solubility, reactivity, and thermal stability, making it suitable for specific applications where other compounds may not be as effective.

Q & A

Basic: What experimental methodologies are recommended for synthesizing dilutetium(3+) tetrafluoride (Lu₂F₇³⁻)?

This compound is typically synthesized via high-temperature solid-state reactions or gas-phase fluorination. For example:

  • Solid-state synthesis : Combine Lu₂O₃ with ammonium bifluoride (NH₄HF₂) in a platinum crucible under inert atmosphere (Ar/N₂). Heat to 600–800°C for 12–24 hours to ensure complete fluorination .
  • Gas-phase fluorination : React Lu₂O₃ with fluorine gas (F₂) or chlorine trifluoride (ClF₃) in a fluidized-bed reactor at controlled pressures (1–3 atm) to optimize reaction kinetics and minimize byproducts .

Basic: How can crystallographic and electronic structures of Lu₂F₇³⁻ be characterized?

  • X-ray diffraction (XRD) : Use Rietveld refinement to determine lattice parameters and phase purity. Compare with reference data for rare-earth fluorides (e.g., BaCaLn₂F₁₀ structures) .
  • Spectroscopy : Employ Raman and FTIR to identify vibrational modes of Lu-F bonds. For electronic transitions, use UV-Vis-NIR spectroscopy, particularly if doped with luminescent ions (e.g., Eu³+ for emission studies) .

Basic: What are the key physical properties to measure for Lu₂F₇³⁻, and how?

  • Thermal stability : Perform thermogravimetric analysis (TGA) under Ar to track mass loss up to 1000°C. Compare with SiF₄ sublimation data (-95.7°C at 1 atm) to infer volatility .
  • Solubility : Conduct dissolution experiments in HNO₃/HF mixtures at varying concentrations. Monitor ion release via ICP-MS, referencing protocols for uranium tetrafluoride dissolution .

Advanced: How do electronic structures of Lu₂F₇³⁻ compare to actinide tetrafluorides (e.g., ThF₄, UF₄)?

Despite structural similarities, Lu₂F₇³⁻ exhibits distinct electronic behavior due to lanthanide contraction and 4f orbital occupancy. Use:

  • Density Functional Theory (DFT) : Calculate band gaps and charge distribution. Compare with actinide systems (e.g., ThF₄’s wider band gaps due to 5f orbitals) .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify binding energies of Lu 4f electrons versus actinide 5f/6d orbitals .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

  • Cross-validation : Replicate synthesis under controlled conditions (e.g., inert atmosphere purity >99.998%) to exclude oxide impurities.
  • Calorimetry : Use high-precision solution calorimetry with HF-resistant vessels, referencing uranium tetrafluoride studies to calibrate measurements .
  • Computational benchmarking : Compare experimental enthalpy values with DFT-predicted values to identify systematic errors .

Advanced: What strategies optimize Lu₂F₇³⁻ reactivity studies in fluorination reactions?

  • Kinetic analysis : Monitor reaction progress via in-situ mass spectrometry (e.g., tracking F₂ consumption in fluorination of Lu₂O₃). Apply Arrhenius modeling to derive activation energies .
  • Morphological control : Use ball-milled precursors to increase surface area and reduce diffusion limitations, as demonstrated in SiF₄ synthesis .

Safety: What protocols mitigate risks when handling Lu₂F₇³⁻?

  • Ventilation : Use fume hoods with HEPA filters to prevent inhalation of reactive fluoride dust (analogous to SiF₄ safety guidelines) .
  • PPE : Wear acid-resistant gloves (e.g., neoprene), face shields, and aprons. Store samples in sealed containers under dry N₂ to prevent hydrolysis .

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